2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid
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Overview
Description
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong bonds with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins due to its stability and ability to form strong bonds.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid involves its ability to form stable bonds with other molecules. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Uniqueness
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)acetic acid is unique due to its specific structure, which allows for the formation of stable bonds and its versatility in various chemical reactions. Its stability and ability to protect amino acids during peptide synthesis make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxo-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C22H22N2O5/c25-20-9-10-23(11-12-24(20)13-21(26)27)22(28)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,26,27) |
InChI Key |
PIPXXRLKIINSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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